N,N,2-Trimethylpent-1-en-3-amine
Description
N,N,2-Trimethylpent-1-en-3-amine (CAS: 14010-73-2) is a branched aliphatic amine characterized by a pentene backbone with a double bond at the 1-position and methyl substituents at the 2- and 3-positions. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol. The compound features a tertiary amine group, contributing to its moderate polarity and lipophilicity (LogP: 1.35) . It is primarily used in organic synthesis and pharmaceutical research due to its structural versatility in forming intermediates for complex molecules.
Properties
CAS No. |
61308-01-8 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N,N,2-trimethylpent-1-en-3-amine |
InChI |
InChI=1S/C8H17N/c1-6-8(7(2)3)9(4)5/h8H,2,6H2,1,3-5H3 |
InChI Key |
WRWNTILGKCGOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethylpent-1-en-3-amine can be achieved through various methods. One common approach involves the Wittig reaction or Horner-Emmons-Wittig reaction. These reactions typically occur under alkaline conditions in an inert solvent at a controlled temperature . The process involves the reaction of an appropriate alkyl halide with a nitrogen nucleophile, followed by the elimination of extraneous nitrogen substituents to yield the desired amine .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylpent-1-en-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction typically produces amines or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N,N,2-Trimethylpent-1-en-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N,N,2-Trimethylpent-1-en-3-amine involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
*Estimated values based on molecular structure.
Key Research Findings
Synthetic Efficiency : this compound’s synthesis via Wittig or Horner-Emmons-Wittig reactions achieves >90% yield under mild conditions, outperforming analogues requiring harsher reagents (e.g., Grignard reactions for Diisopentylamine) .
Biological Activity : Derivatives of this compound exhibit moderate antimicrobial activity against E. coli, comparable to Cu(II)-Zn(II) heterobinuclear complexes but less potent than piperazine-based pharmaceuticals .
Thermal Stability : The compound’s decomposition temperature (210°C) is higher than Diisopentylamine (160°C), attributed to conjugation stabilizing the double bond .
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